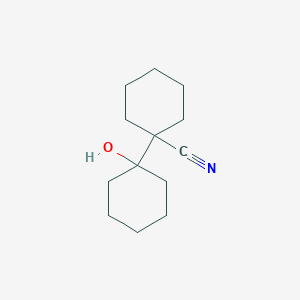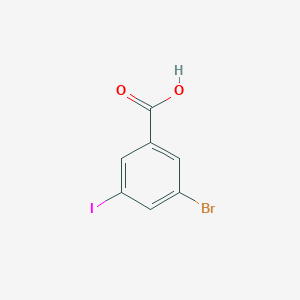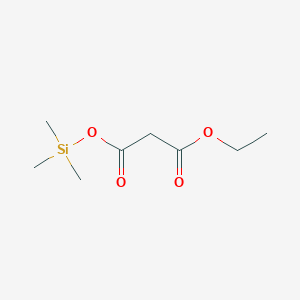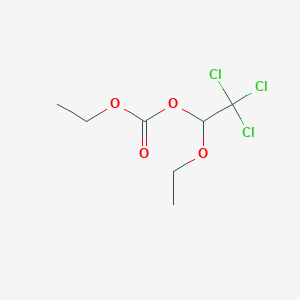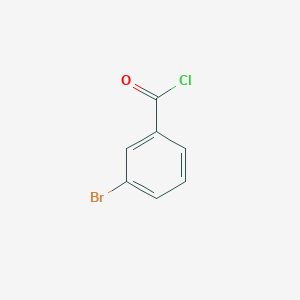
3-溴苯甲酰氯
概述
描述
3-Bromobenzoyl chloride, also known as 3-bromobenzoyl chloride or 3-bromobenzoyl chloride, is an organobromine compound that is widely used in organic synthesis. It is a colorless, volatile liquid, and is a common reagent in organic chemistry. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and agrochemicals. It is also used in the synthesis of polymers and other materials.
科学研究应用
合成抗菌和抗真菌剂:Ahmmed等人(2022年)使用3-溴苯甲酰氯合成了一系列甲基β-D-半乳糖苷衍生物。这些衍生物表现出有希望的抗菌和抗真菌活性,通过它们对真菌菌丝生长的抑制和最小抑制浓度实验来表明。分子对接研究进一步确定了这些衍生物作为微生物病原体潜在药物候选物 (Ahmmed et al., 2022)。
酰亚胺衍生物的有机合成:Desmond等人(2020年)从3-溴苯甲酰氯合成了无环间溴取代酰亚胺衍生物,这是他们标准缩合反应条件中的一个关键试剂。该研究突出了3-溴苯甲酰氯在促进特定有机合成过程中的作用 (Desmond et al., 2020)。
化学反应中的催化应用:Yen等人(2007年)讨论了3-溴苯甲酰氯在与N,S-杂环卡宾配体形成Pd(II)配合物中的应用。这些配合物对苯基溴化物和活化苯基氯化物的Suzuki-Miyaura偶联反应表现出高活性,展示了3-溴苯甲酰氯在催化中的实用性 (Yen et al., 2007)。
杂环合成:Mohareb等人(1990年)报道了一种使用o-羟基-α-溴代苯乙酮的新合成方法,其中3-溴苯甲酰氯起着关键作用。该研究突出了它在杂环化合物合成中的应用 (Mohareb等人,1990年)。
杀虫和杀真菌活性:Zhu等人(2014年)使用吡唑羰基氯合成了新型3-溴-1-(3-氯吡啶-2-基)-N-羟基-N-芳基-1H-吡唑-5-甲酰胺,其中包括3-溴苯甲酰氯。这些化合物被评估其对昆虫和真菌的活性,展示了该化学品在农药研究中的潜力 (Zhu et al., 2014)。
纤维素衍生物合成:El Hamdaoui等人(2015年)在纤维素衍生物的合成中利用了3-溴苯甲酰氯。他们研究了反应条件对纤维素对-溴苯甲酸酯的取代程度的影响,这是材料科学中的一个重要方面 (El Hamdaoui et al., 2015)。
安全和危害
3-Bromobenzoyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
作用机制
Target of Action
3-Bromobenzoyl chloride is a versatile reagent used in organic synthesis. It is primarily used as an acylating agent, reacting with various nucleophiles such as amines, alcohols, and carboxylic acids . The primary targets of 3-Bromobenzoyl chloride are therefore these nucleophilic functional groups present in organic compounds.
Mode of Action
The mode of action of 3-Bromobenzoyl chloride involves the formation of an acyl bond with its target. The chlorine atom in the molecule is a good leaving group, which makes the carbonyl carbon highly electrophilic. When a nucleophile, such as an amine or alcohol, encounters 3-Bromobenzoyl chloride, it donates a pair of electrons to the carbonyl carbon, leading to the formation of a new bond. Concurrently, the chlorine atom is expelled, resulting in the formation of a new acylated compound .
Biochemical Pathways
3-Bromobenzoyl chloride is primarily used in laboratory settings for the synthesis of various organic compoundsIn synthetic processes, it can be used to modify biomolecules and create new compounds with altered properties .
Pharmacokinetics
Its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of exposure .
Result of Action
The primary result of the action of 3-Bromobenzoyl chloride is the formation of a new compound through acylation. This can lead to significant changes in the properties of the target molecule, including its reactivity, polarity, and biological activity .
Action Environment
The action of 3-Bromobenzoyl chloride is highly dependent on the environmental conditions. It is sensitive to moisture and can readily hydrolyze in the presence of water . Therefore, reactions involving this compound are typically carried out under anhydrous conditions. The reaction rate can be influenced by temperature, solvent, and the presence of a base .
生化分析
Biochemical Properties
It is known to be used in the synthesis of other compounds, suggesting that it may interact with various enzymes, proteins, and other biomolecules in these processes .
Molecular Mechanism
It is known to be used in the synthesis of other compounds, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
3-bromobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOOZQFGWNZNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061907 | |
| Record name | Benzoyl chloride, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1711-09-7 | |
| Record name | 3-Bromobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Bromobenzoyl chloride in synthesizing biologically active compounds?
A1: 3-Bromobenzoyl chloride serves as a key building block in synthesizing various derivatives, particularly of methyl β-d-galactopyranoside (β-MGP). [] This compound acts as an acylating agent, reacting with β-MGP to yield 6-O-substituted products. These products are further modified to generate a library of 2,3,4-tri-O-acyl derivatives with diverse aliphatic and aromatic substituents. [] This synthetic strategy highlights the utility of 3-Bromobenzoyl chloride in creating structurally diverse molecules for biological evaluation.
Q2: How does the structure of 3-Bromobenzoyl chloride-derived compounds relate to their biological activity?
A2: Research indicates a strong structure-activity relationship within the synthesized β-MGP derivatives. [] For instance, incorporating a lauroyl group (CH3(CH2)10CO-) within the derivative structure significantly enhances antifungal and antibacterial activities. [] This suggests that the presence of specific functional groups introduced via 3-Bromobenzoyl chloride significantly influences the biological profiles of the final compounds.
Q3: How is computational chemistry employed in understanding the behavior of 3-Bromobenzoyl chloride derivatives?
A3: Computational studies play a crucial role in evaluating 3-Bromobenzoyl chloride derivatives. Density Functional Theory (DFT) calculations are employed to determine chemical descriptors and thermodynamic properties of the synthesized compounds. [] Furthermore, molecular docking simulations against bacterial and fungal drug targets provide insights into potential binding modes and interactions. [] These computational approaches aid in identifying promising drug candidates and understanding their potential mechanisms of action.
Q4: Beyond its use in synthesizing bioactive compounds, are there other applications of 3-Bromobenzoyl chloride?
A4: Yes, 3-Bromobenzoyl chloride is also utilized in synthesizing acyclic imides. [] For example, it reacts with 2-aminopyridine or 2-aminopyrimidine to produce meta-bromo substituted imide derivatives. [] This highlights the versatility of 3-Bromobenzoyl chloride as a reagent in organic synthesis for creating various structural motifs with potential applications beyond drug discovery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

